2-(4-(Dimethylamino)phenyl)acetyl chloride
Description
2-(4-(Dimethylamino)phenyl)acetyl chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-(dimethylamino)phenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)7-10(11)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPRZSUIVGCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279026 | |
| Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39889-72-0 | |
| Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39889-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)acetyl chloride can be synthesized from 2-(4-(dimethylamino)phenyl)acetic acid. The typical method involves the reaction of the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature and results in the formation of the acetyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-(dimethylamino)phenyl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: DMF is often used as a catalyst in the synthesis of this compound.
Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
Scientific Research Applications of 2-(4-(Dimethylamino)phenyl)acetyl chloride
This compound is an organic compound with the molecular formula . It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-(dimethylamino)phenyl group and has applications in scientific research and industry. This compound is also known as 4-(Dimethylamino)phenylacetyl chloride.
Preparation Methods
This compound can be synthesized from 2-(4-(dimethylamino)phenyl)acetic acid. A typical method involves the reaction of the acid with thionyl chloride () or oxalyl chloride () in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature and results in the formation of the acetyl chloride derivative. In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
- Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-(dimethylamino)phenyl)acetic acid and hydrochloric acid.
- Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.
Common reagents used in these reactions include amines, alcohols, and thiols as nucleophiles. DMF is often used as a catalyst, and dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used as solvents. The major products formed are amides (by reaction with amines), esters (by reaction with alcohols), and acids (by hydrolysis).
This compound has significant relevance in medicinal chemistry and biological research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation. A study demonstrated that it could induce apoptosis in certain cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of apoptotic pathways and the expression of pro-apoptotic proteins.
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thus affecting cell growth and survival.
- Receptor Modulation: It can bind to receptors on cell membranes, altering signaling pathways that regulate cell division and apoptosis.
Antimicrobial Efficacy
A study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated significant inhibition compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Cancer Cell Apoptosis
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoyl chloride: Similar in structure but with a benzoyl group instead of an acetyl group.
2-(4-(Dimethylamino)phenyl)acetic acid: The precursor to 2-(4-(Dimethylamino)phenyl)acetyl chloride.
4-(Dimethylamino)phenethyl alcohol: A related compound with an alcohol group instead of an acetyl chloride group
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent. Its ability to form stable amides and esters makes it valuable in synthetic organic chemistry and various industrial applications.
Biological Activity
2-(4-(Dimethylamino)phenyl)acetyl chloride, also known as 4-(Dimethylamino)phenyl](oxo)acetyl chloride , is a chemical compound with significant relevance in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 199.66 g/mol
- Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further linked to an acetyl chloride moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation. A study demonstrated that it could induce apoptosis in certain cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of apoptotic pathways and the expression of pro-apoptotic proteins .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thus affecting cell growth and survival.
- Receptor Modulation : It can bind to receptors on cell membranes, altering signaling pathways that regulate cell division and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated significant inhibition compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent . -
Cancer Cell Apoptosis :
In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered. Results showed a reduction in tumor size and increased rates of apoptosis in cancer cells, suggesting its viability as part of combination therapy regimens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(Dimethylamino)phenyl)acetyl chloride, and what critical parameters influence reaction efficiency and purity?
- Methodology : The compound is typically synthesized via acylation of 2-(4-(dimethylamino)phenyl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Critical parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of the acylating agent (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to avoid moisture-induced hydrolysis . Post-synthesis, purity is ensured via recrystallization in dry dichloromethane or vacuum distillation, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodology : Store in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis. Handle in a glovebox or fume hood with <40% relative humidity. Use anhydrous solvents (e.g., THF, DCM) for dilution. Decomposition is detected via FT-IR (loss of C=O stretch at ~1800 cm⁻¹) or NMR (emergence of carboxylic acid proton at δ 10–12 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodology :
- ¹H/¹³C NMR : Dimethylamino group protons appear as a singlet at δ 2.8–3.1 ppm; acetyl chloride carbonyl carbon resonates at δ 170–175 ppm .
- FT-IR : Strong C=O stretch at ~1770–1800 cm⁻¹ and N-CH₃ bands at 2800–2820 cm⁻¹ .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 224.1 (calculated), with fragmentation peaks at m/z 167 (loss of COCl) .
Advanced Research Questions
Q. How can conflicting data on the reactivity of the dimethylamino group in acylating reactions be resolved?
- Methodology : Conflicting reactivity (e.g., unexpected nucleophilic substitution vs. acylation) may arise from solvent polarity or trace moisture. Controlled experiments under strictly anhydrous conditions (e.g., molecular sieves in DMF) and kinetic studies (via HPLC monitoring at 254 nm) can isolate variables. Computational modeling (DFT) of electron density at the dimethylamino nitrogen clarifies its nucleophilicity .
Q. What strategies optimize the selectivity of this compound in peptide coupling reactions to minimize side products?
- Methodology : Use coupling agents like HOBt/DCC in DMF to enhance selectivity for primary amines over secondary ones. Adjust pH to 7–8 (via DIEA) to suppress competing hydrolysis. Monitor reaction progress via LC-MS; side products (e.g., N-acylurea) are minimized by maintaining low temperatures (0–4°C) and short reaction times (<2 hours) .
Q. What methodologies assess the compound's stability under varying pH and temperature conditions, and how are degradation pathways elucidated?
- Methodology :
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Sample aliquots at intervals and analyze via HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products .
- Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., hydrolyzed carboxylic acid at m/z 208.1). Arrhenius plots (ln k vs. 1/T) predict shelf-life under storage conditions .
Contradiction Analysis and Troubleshooting
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology : Discrepancies may arise from polymorphic forms or residual solvents. Characterize batches via XRPD to confirm crystallinity and use DSC for precise melting point determination (reported range: 95–98°C). Solvent residues (e.g., DCM) are quantified via GC-MS and mitigated by extended vacuum drying .
Safety and Environmental Considerations
Q. What are the critical safety protocols for handling this compound in large-scale reactions?
- Methodology : Use explosion-proof equipment due to reactivity with protic solvents. Neutralize waste with 10% sodium bicarbonate before disposal. Spill containment requires vermiculite or sand, followed by 1 M NaOH treatment. PPE includes butyl rubber gloves and full-face respirators with acid gas cartridges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
